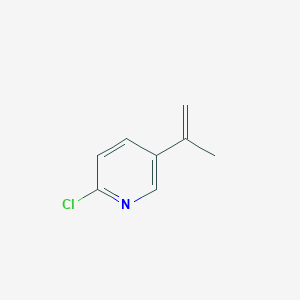

2-Chloro-5-(prop-1-en-2-yl)pyridine

Descripción general

Descripción

2-Chloro-5-(prop-1-en-2-yl)pyridine is a halogenated pyridine derivative characterized by a chlorine substituent at the 2-position and a prop-1-en-2-yl (isopropenyl) group at the 5-position of the pyridine ring. This compound belongs to a class of substituted pyridines widely studied for their applications in medicinal chemistry, agrochemicals, and materials science. The isopropenyl group introduces steric and electronic effects that influence reactivity, solubility, and biological activity.

Métodos De Preparación

Direct Chlorination of 5-(Prop-1-en-2-yl)pyridine

The most straightforward method involves chlorinating 5-(prop-1-en-2-yl)pyridine using agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Benchchem highlights this approach under controlled conditions, typically in anhydrous solvents like dichloromethane or toluene.

Reaction Conditions and Optimization

- Chlorinating Agents : SOCl₂ is preferred for its selectivity, while PCl₅ offers higher reactivity but requires stringent temperature control (40–60°C) to avoid over-chlorination.

- Solvent Systems : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates but may necessitate post-reaction neutralization steps.

- Yield : Reported yields range from 70–85%, with purity >95% achievable via vacuum distillation.

Challenges : Competing reactions at the isopropenyl group can lead to byproducts like 2,5-dichloropyridine derivatives. Catalytic additives (e.g., triethylamine) mitigate this by stabilizing intermediates.

Dehydration of 5-(2-Hydroxypropyl)pyridine Derivatives

An alternative route involves synthesizing the isopropenyl group via dehydration of 5-(2-hydroxypropyl)pyridine. This method, adapted from fluoro-analog synthesis, uses acid-catalyzed elimination.

Stepwise Procedure

- Synthesis of 5-(2-Hydroxypropyl)pyridine :

- Dehydration :

- Chlorination :

- Subsequent treatment with SOCl₂ at 60°C introduces the chlorine atom.

Advantages : High regioselectivity for the 5-position (>90%).

Limitations : Multi-step synthesis reduces overall yield (50–65%).

Catalytic Dehydrohalogenation of 2-Chloro-5-(2-chloropropyl)pyridine

Industrial patents describe dehydrohalogenation to form the isopropenyl group from chlorinated precursors.

Key Process Parameters

- Catalysts : Palladium on carbon (Pd/C) or Raney nickel under hydrogen atmosphere.

- Reagents : 2-Chloro-5-(2-chloropropyl)pyridine treated with KOtBu in tetrahydrofuran (THF) at 80°C.

- Yield : 75–80% with >98% purity after column chromatography.

Industrial Adaptation : Microchannel reactors enhance mixing and heat transfer, reducing reaction time by 50% compared to batch processes.

Continuous Flow Chlorination for Scalable Production

Recent advancements focus on continuous flow systems to improve safety and efficiency. A patent details a microchannel reactor method:

Protocol

- Reactants : 5-(prop-1-en-2-yl)pyridine and chlorine gas (Cl₂) in 1,2,4-trichlorobenzene.

- Conditions :

- Output : 90% conversion with 85% isolated yield.

Benefits : Minimal byproduct formation and reduced solvent waste.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |

|---|---|---|---|---|

| Direct Chlorination | 70–85 | 95–98 | Moderate | Byproduct formation |

| Dehydration Route | 50–65 | 90–95 | Low | Multi-step complexity |

| Catalytic Dehydrohalogenation | 75–80 | 98–99 | High | Catalyst cost |

| Continuous Flow | 85–90 | >99 | High | Equipment investment |

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-5-(prop-1-en-2-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The isopropenyl group can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

Substitution: Formation of 2-amino-5-(prop-1-en-2-yl)pyridine or 2-thio-5-(prop-1-en-2-yl)pyridine.

Oxidation: Formation of this compound-3-ol or this compound-3-one.

Reduction: Formation of 2-chloro-5-(prop-1-en-2-yl)piperidine.

Aplicaciones Científicas De Investigación

2-Chloro-5-(prop-1-en-2-yl)pyridine has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-(prop-1-en-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and the isopropenyl group can influence its binding affinity and specificity towards these targets .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Substituted pyridines exhibit diverse physicochemical and biological properties depending on the nature and position of substituents. Below is a detailed comparison of 2-Chloro-5-(prop-1-en-2-yl)pyridine with key analogs:

Structural and Functional Group Variations

(a) 2-Chloro-5-(trifluoromethyl)pyridine

- Structure : Chlorine at position 2, trifluoromethyl (-CF₃) at position 3.

- Properties : The electron-withdrawing -CF₃ group enhances electrophilic reactivity and metabolic stability. Market reports indicate its industrial significance in pesticide synthesis, with a global production capacity exceeding 1,000 tons annually .

- Applications: Intermediate for neonicotinoid insecticides.

(b) 2-Chloro-5-methylpyridine

- Structure : Chlorine at position 2, methyl (-CH₃) at position 4.

- Properties : The methyl group increases hydrophobicity (logP ~1.8) compared to the isopropenyl analog. Melting points range from 268°C to 287°C for derivatives with similar substitution patterns .

- Synthesis : Prepared via nucleophilic substitution or cross-coupling reactions .

(c) 5-Chloro-2-(cyclopropylmethoxy)pyridine

- Structure : Chlorine at position 5, cyclopropylmethoxy (-OCH₂C₃H₅) at position 2.

- Properties : The bulky cyclopropylmethoxy group reduces metabolic degradation, improving pharmacokinetic profiles. Predicted pKa = 1.75 ± 0.22 .

(d) 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) Derivatives

- Structure: Chlorine at position 2, 4-substituted phenyl at position 5, and amino groups at position 3.

- Properties: These derivatives exhibit antimicrobial activity (MIC = 8–64 µg/mL against S. aureus and E. coli), attributed to the synergistic effects of the chloro and amino groups .

Physicochemical Properties Comparison

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | logP (Predicted) | Key Substituent Effects |

|---|---|---|---|---|

| This compound | ~153.6 | Not reported | ~2.5 | Isopropenyl: Steric hindrance, moderate lipophilicity |

| 2-Chloro-5-(trifluoromethyl)pyridine | 181.5 | 246–248 | ~3.0 | -CF₃: Electron-withdrawing, high stability |

| 2-Chloro-5-methylpyridine | 127.6 | 268–287 | ~1.8 | -CH₃: Hydrophobic, low polarity |

| 5-Chloro-2-(cyclopropylmethoxy)pyridine | 183.6 | Not reported | ~2.2 | -OCH₂C₃H₅: Bulky, metabolic resistance |

Actividad Biológica

2-Chloro-5-(prop-1-en-2-yl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 153.61 g/mol. The structure features a pyridine ring substituted with a chlorine atom at the 2-position and an isopropenyl group at the 5-position, which contributes to its reactivity and biological properties.

The biological activity of this compound is influenced by its ability to interact with various molecular targets, such as enzymes and receptors. The presence of the chlorine atom and the isopropenyl group can enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values that suggest potent antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. The mechanism involves the activation of pro-apoptotic pathways and inhibition of cell proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : A study conducted using the disc-diffusion method found that derivatives of this compound showed good antibacterial activity with MIC values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains .

- Anticancer Activity : In experiments involving human cancer cell lines, this compound demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell growth in concentrations as low as 10 µM .

- Inhibitory Effects on Enzymes : The compound has been identified as an inhibitor of certain enzymes involved in critical metabolic pathways, including those related to nucleotide synthesis in parasites like Cryptosporidium parvum. This suggests potential applications in treating infections caused by these pathogens .

Comparative Analysis with Related Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-5-(prop-1-en-2-yl)pyridine, and how can reaction conditions be optimized?

- Methodology :

- Vapor-phase chlorination : Adapt protocols used for similar pyridine derivatives, such as β-picoline chlorination (as seen in 2-chloro-5-(trifluoromethyl)pyridine synthesis) .

- Cross-coupling : Utilize Suzuki-Miyaura or Heck reactions to introduce the prop-1-en-2-yl group, leveraging palladium catalysts and optimized temperature/pH conditions (60–80°C, pH 7–9) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures to isolate high-purity product .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology :

- NMR spectroscopy : Analyze - and -NMR spectra (e.g., δ ~8.3 ppm for pyridine protons, δ ~120–150 ppm for aromatic carbons) to confirm substitution patterns .

- Mass spectrometry : Use high-resolution ESI-MS to verify molecular weight (expected [M+H]: ~168.03 Da) and fragmentation patterns .

- X-ray crystallography : Employ SHELX software for structure refinement if single crystals are obtained via slow evaporation in dichloromethane .

Q. What solvent systems and purification methods are effective for isolating this compound?

- Methodology :

- Solubility : Prioritize polar aprotic solvents (DMF, DMSO) for reactions and dichloromethane for extraction .

- Chromatography : Use gradient elution (5–20% ethyl acetate in hexane) to separate byproducts like unreacted chloropyridine intermediates .

- Distillation : For liquid-phase synthesis, fractional distillation at reduced pressure (BP ~147°C, similar to trifluoromethyl analogs) .

Q. What safety protocols are critical for handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks (H315, H319) .

- Storage : Keep in inert atmospheres (argon) at 2–8°C to prevent decomposition .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can regioselective functionalization of the pyridine ring be achieved?

- Methodology :

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) at −78°C to direct substitution at the 3-position, leveraging the electron-withdrawing chloro group .

- Cross-coupling : Optimize Pd(OAc)/XPhos catalysts for Suzuki reactions with boronic acids targeting the 5-position .

Q. What mechanistic insights explain competing reaction pathways in nucleophilic substitutions?

- Methodology :

- Kinetic studies : Monitor reaction progress via HPLC to identify intermediates (e.g., Meisenheimer complexes) under varying temperatures .

- Isotopic labeling : Use -HO to trace hydrolysis pathways of the chloro substituent .

Q. How can computational modeling predict reactivity and stability?

- Methodology :

- DFT calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites (e.g., C-2 vs. C-5 positions) using Gaussian 16 at the B3LYP/6-311+G(d,p) level .

- Molecular dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction energy barriers .

Q. How do electronic effects from the prop-1-en-2-yl group influence spectroscopic data?

- Methodology :

- NMR analysis : Compare -NMR shifts of the allylic protons (δ ~5.5–6.0 ppm) with steric/electronic analogs (e.g., trifluoromethyl derivatives) to assess conjugation effects .

- IR spectroscopy : Identify C=C stretching vibrations (~1640 cm) to confirm the presence of the prop-1-en-2-yl group .

Q. What strategies mitigate decomposition during long-term storage?

- Methodology :

- Stability assays : Conduct accelerated aging tests (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition .

Q. How can byproducts from incomplete chlorination be identified and quantified?

Propiedades

IUPAC Name |

2-chloro-5-prop-1-en-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN/c1-6(2)7-3-4-8(9)10-5-7/h3-5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBFXTKTUZYMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502631 | |

| Record name | 2-Chloro-5-(prop-1-en-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68700-92-5 | |

| Record name | 2-Chloro-5-(1-methylethenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68700-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(prop-1-en-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.